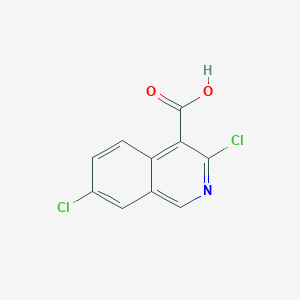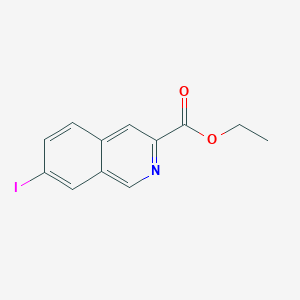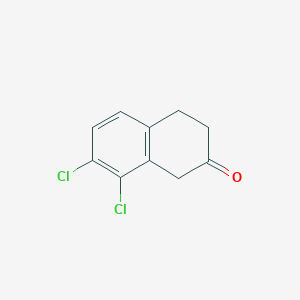
7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of chlorine atoms at the 7th and 8th positions and a ketone group at the 2nd position makes this compound unique.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one typically involves the chlorination of a naphthalenone precursor. One common method is the Friedel-Crafts acylation of a chlorinated naphthalene derivative, followed by reduction and further chlorination.
Industrial Production Methods
Industrial production methods may involve large-scale chlorination reactions using chlorine gas and suitable catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized naphthalenone derivatives.
Reduction: 7,8-Dichloro-3,4-dihydronaphthalen-2-ol.
Substitution: Various substituted naphthalenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8-Dichloronaphthalene
- 3,4-Dihydronaphthalen-2(1H)-one
- 7,8-Dichloro-1-tetralone
Uniqueness
The unique combination of chlorine atoms and a ketone group in 7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one distinguishes it from other similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
82302-33-8 |
|---|---|
Molekularformel |
C10H8Cl2O |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
7,8-dichloro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8Cl2O/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h2,4H,1,3,5H2 |
InChI-Schlüssel |
PURCNEPPKYSHDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1=O)C(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



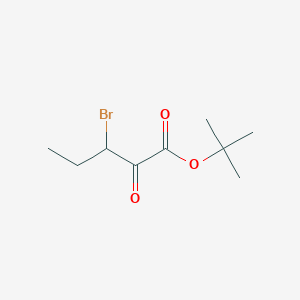

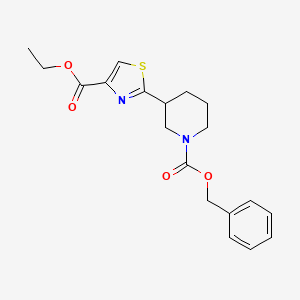
![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
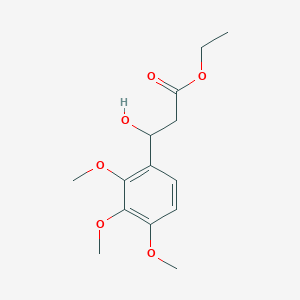
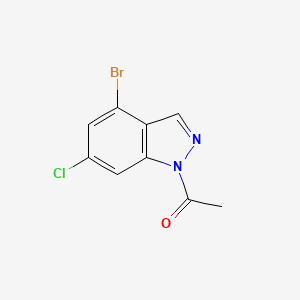

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
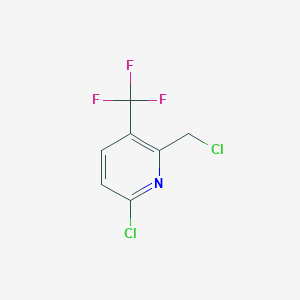
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)
